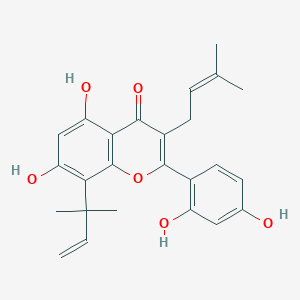

nigrasin I

Description

This compound is a natural product found in Morus nigra with data available.

Structure

3D Structure

Properties

CAS No. |

1283095-34-0 |

|---|---|

Molecular Formula |

C25H26O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-6-25(4,5)21-19(29)12-18(28)20-22(30)16(9-7-13(2)3)23(31-24(20)21)15-10-8-14(26)11-17(15)27/h6-8,10-12,26-29H,1,9H2,2-5H3 |

InChI Key |

HNGMUJGQCGQWFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(OC2=C(C1=O)C(=CC(=C2C(C)(C)C=C)O)O)C3=C(C=C(C=C3)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is nigrosin I and its chemical properties?

Nigrosin is a mixture of synthetic black phenazine-based dyes.[1] It is not a single chemical compound but rather a complex combination of related molecules. Nigrosin is broadly categorized into two main types based on its solubility: water-soluble (WS) and solvent-soluble (SS), which is often alcohol-soluble.[1][2] This guide provides an in-depth overview of the chemical properties, applications, and relevant experimental protocols for nigrosin, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Nigrosin's properties vary depending on its specific formulation and whether it is the water-soluble or solvent-soluble form. It is generally characterized as a black powder or granules.[2][3]

General Characteristics

| Property | Description |

| Chemical Class | Azine Dye[2][3] |

| Appearance | Fine black powder or granules[2][3] |

| Stability | Stable under standard storage conditions, but extreme pH environments should be avoided.[3] It also exhibits excellent resistance to fading upon prolonged exposure to light.[2][3] |

Solubility and Spectral Properties

The solubility of nigrosin is its primary distinguishing characteristic between its different forms.

| Form | CAS Number | Molecular Formula (Example Component) | Molecular Weight (Example Component) | Solubility | Absorption Maximum (λmax) |

| Nigrosin (Alcohol Soluble) | 11099-03-9[4] | C30H23N5[5] | 453.5 g/mol [5] | Soluble in organic solvents like ethanol, benzene, and toluene; insoluble in water.[4] | 567 nm[6] |

| Nigrosin (Water Soluble) | 8005-03-6[7] | C22H14N6Na2O9S2[8] | 616.49 g/mol [8] | Soluble in water; partially soluble in alcohols.[3][9] | 570 - 580 nm (in 50% ethanol)[10] |

Applications in Research and Development

Nigrosin's primary applications in a research setting are as a biological stain and a colorant in various formulations.

-

Biological Staining : Nigrosin is extensively used for negative staining of bacteria, fungi (like Cryptococcus neoformans), and other microorganisms.[1] This technique allows for the visualization of cellular morphology and capsules as colorless outlines against a dark background.[1] An advantage of this method is that it does not require prior heat or alcohol fixation, preserving the organism's natural shape.[1]

-

Viability Assays : Water-soluble nigrosin is employed in cell viability tests.[1] The principle of this assay is that viable (living) cells with intact cell membranes exclude the dye, while non-viable (dead) cells take it up and appear stained.[1] This is particularly useful in sperm vitality assessment, often in combination with eosin.[11][12]

-

Other Applications : Beyond the laboratory, nigrosin is used in the manufacturing of inks, lacquers, varnishes, and for dyeing textiles, leather, and plastics.[1][2][13]

Experimental Protocols

A key application of nigrosin in biological research is in the Eosin-Nigrosin staining technique for assessing sperm vitality.

Eosin-Nigrosin Staining for Sperm Vitality

This one-step staining technique is used to differentiate between viable and non-viable sperm, especially when initial motility is low.[11][12] Nigrosin provides a dark background, enhancing the contrast for easier visualization of the sperm.[11] Eosin stains the non-viable sperm pink, while viable sperm remain unstained (white).[11]

Procedure:

-

Pre-label a microscope slide.

-

Mix a fresh semen sample thoroughly.

-

Aliquot 30-50 µL of the sample into a small tube.

-

Add 2-3 drops of Eosin-Nigrosin stain solution to the sample, mix gently, and incubate for 30 seconds.

-

Place one drop of the mixture onto the labeled slide and prepare a smear.

-

Allow the smear to air dry completely.

-

Mount the slide with a coverslip using a compatible mounting medium.

-

Examine the slide under a microscope at 40x or 100x objective.[11]

Results:

-

Viable sperm: Appear white or have colorless heads.[11]

-

Non-viable sperm: Appear with red or dark pink heads.[11]

-

Background: Should be dark, provided by the nigrosin.[11]

Visualized Workflows

Logical Flow of Nigrosin Type Selection

Caption: Decision workflow for selecting the appropriate type of nigrosin based on solvent system.

Experimental Workflow for Negative Staining of Bacteria

Caption: Step-by-step workflow for negative staining of bacteria using nigrosin.

References

- 1. Nigrosin - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. chemiis.com [chemiis.com]

- 4. chembk.com [chembk.com]

- 5. Nigrosin (alcohol soluble) | C30H23N5 | CID 225708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Absorption [Nigrosin] | AAT Bioquest [aatbio.com]

- 7. Powder | Sigma-Aldrich [sigmaaldrich.cn]

- 8. accustandard.com [accustandard.com]

- 9. Nigrosin water soluble | Fisher Scientific [fishersci.ca]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. ethosbiosciences.com [ethosbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

The Enduring Legacy of Nigrosin: A Technical Guide to its History, Discovery, and Application as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigrosin, a stalwart in the repertoire of biological stains, has a rich history rooted in the foundational era of microbiology. This technical guide delves into the origins, chemical principles, and diverse applications of nigrosin, with a particular focus on its utility as a negative stain and a viability indicator. Detailed experimental protocols for its key applications are provided, alongside quantitative data and visual representations of its synthesis and experimental workflows. This document serves as a comprehensive resource for researchers and professionals seeking to leverage the power of this classic staining technique in their scientific endeavors.

A Historical Perspective: The Dawn of Negative Staining

The late 19th century was a period of fervent discovery in microbiology, with the development of staining techniques being paramount to the visualization and classification of microorganisms. While positive staining methods, which color the specimen directly, were becoming widespread, the concept of negative staining, or coloring the background to reveal the unstained specimen, also emerged during this time. Though a definitive individual and date for the first use of nigrosin as a biological stain remain elusive in historical records, its adoption is intertwined with the broader development of acidic dyes for microscopy.

Nigrosin, a mixture of synthetic black, phenazine-based dyes, was first synthesized in the mid-19th century.[1] Its acidic nature and particulate form made it an ideal candidate for negative staining.[2] Unlike basic dyes that are positively charged and bind to the negatively charged components of microbial cell walls, the negatively charged chromogen of nigrosin is repelled by the bacterial surface.[2][3] This principle allows for the visualization of delicate structures like capsules and spores, which are often distorted or destroyed by the heat-fixation steps required for many positive staining methods.[1][4] The ability to observe microorganisms in a more "lifelike" state was a significant advancement, providing truer representations of their morphology and size.[1]

The Chemistry of a Classic Stain

Nigrosin is not a single compound but rather a complex mixture of phenazine-based polymers.[1] The spirit-soluble form (Solvent Black 5, CI 50415) is produced by heating a mixture of nitrobenzene, aniline, and aniline hydrochloride in the presence of an iron or copper catalyst.[1][5] For biological applications, the water-soluble version (Nigrosin WS, Acid Black 2, CI 50420) is typically used.[1]

The synthesis of the basic nigrosin structure involves a series of complex condensation and oxidation reactions. While the exact mechanisms are intricate and can lead to a variety of polymeric structures, a simplified overview of the core reaction is presented below.

References

- 1. Nigrosin - Wikipedia [en.wikipedia.org]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. flabslis.com [flabslis.com]

- 4. himedialabs.com [himedialabs.com]

- 5. EP1806626A1 - Modified nigrosine and process for producing the same, and electrostatic charge image developing toner using said modified nigrosine - Google Patents [patents.google.com]

Physical and chemical characteristics of nigrasin I for laboratory use.

For Researchers, Scientists, and Drug Development Professionals

Nigrosin, a mixture of synthetic black dyes, is a versatile and widely utilized tool in various scientific disciplines. This technical guide provides an in-depth overview of the physical and chemical characteristics of nigrosin, with a focus on its application in laboratory settings.

Core Characteristics and Properties

Nigrosin is broadly classified into two main types based on its solubility: water-soluble (Nigrosin WS) and alcohol-soluble. The water-soluble form, also known as Acid Black 2, is most commonly employed in biological and cytological studies.

Table 1: General Properties of Nigrosin

| Property | Water-Soluble Nigrosin (Acid Black 2) | Alcohol-Soluble Nigrosin (Solvent Black 5) |

| Synonyms | Acid Black 2, Nigrosin WS, C.I. 50420[1][2] | Solvent Black 5, C.I. 50415[3][4] |

| CAS Number | 8005-03-6[1][2][5][6][7] | 11099-03-9[8] |

| Appearance | Black powder or crystals[6][9] | Black powder |

| Primary Use | Biological stain (negative staining, viability assays)[1][3][5][6] | Colorant for lacquers, varnishes, and inks[3] |

Table 2: Physicochemical Properties of Water-Soluble Nigrosin (Acid Black 2)

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [1][5] |

| Molecular Weight | 616.49 g/mol | [1][5] |

| Melting Point | Not available | [7] |

| Absorption Maximum (λmax) | 560 - 590 nm (in water), 570 - 580 nm (in 50% ethanol)[10], ~575 nm (in 50% ethanol)[11], 567 nm[12] | [13][10][11][12] |

| Solubility in Water | 1 mg/mL (turbid)[11], 5-10%[2], "Completely soluble"[9] | [2][9][11] |

| Solubility in Alcohol | Partially soluble[9] | [9] |

Note: Nigrosin is a complex mixture of phenazine-based compounds, and as such, some of its properties, like purity, are not precisely defined[2][3].

Experimental Protocols

Nigrosin's utility in the laboratory is primarily centered around its application as a negative stain and in cell viability assays.

Negative Staining of Bacteria

Negative staining is a technique where the background is stained, leaving the specimen untouched and visible against a dark field[14]. This method is particularly useful for visualizing bacterial capsules, which do not readily take up conventional stains[14][15].

Protocol:

-

Place a small drop of nigrosin solution (e.g., 10% w/v) onto a clean microscope slide[14][16].

-

Aseptically transfer a small amount of bacterial culture to the drop of nigrosin and mix gently with an inoculating loop[16].

-

Use the edge of a second microscope slide to spread the mixture across the first slide, creating a thin smear[16].

-

Allow the smear to air dry completely. Heat fixation is not required and should be avoided as it can distort the cells[3].

-

Observe the slide under a microscope, starting with a lower power objective and moving to oil immersion for detailed observation[15][16].

Expected Result: Bacterial cells will appear as clear, unstained bodies against a dark grey to black background[14].

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. ニグロシン certified by the BSC | Sigma-Aldrich [sigmaaldrich.com]

- 3. Nigrosin - Wikipedia [en.wikipedia.org]

- 4. 11099-03-9 CAS | NIGROSINE ALCOHOL SOLUBLE | Biological Stains and Dyes | Article No. 04906 [lobachemie.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. accustandard.com [accustandard.com]

- 8. Nigrosin, alcohol soluble 1 kg | Contact Us | Thermo Scientific Chemicals | thermofisher.cn [thermofisher.cn]

- 9. chemiis.com [chemiis.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Nigrozyna rozpuszczalna w wodzie Do stosowania jako barwnik biologiczny 8005-03-6 [sigmaaldrich.com]

- 12. Absorption [Nigrosin] | AAT Bioquest [aatbio.com]

- 13. A18147.22 [thermofisher.com]

- 14. himedialabs.com [himedialabs.com]

- 15. universe84a.com [universe84a.com]

- 16. faculty.collin.edu [faculty.collin.edu]

The Historical and Technical Significance of Nigrosin in Microbiology: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the historical landscape of microbiology, the visualization of microorganisms has been a cornerstone of discovery. While numerous staining techniques have been developed to enhance the contrast of microbial cells under the microscope, the context of "Nigrasin I" as an antimicrobial agent appears to be a misinterpretation. Extensive research indicates that the compound relevant to microbiology is Nigrosin , a synthetic black dye primarily utilized for negative staining. This technical guide provides an in-depth exploration of Nigrosin's role, not as a therapeutic agent, but as a crucial tool in the morphological characterization of bacteria and other microorganisms. Its historical significance lies in its ability to reveal the true shape and size of cells without the distortion caused by heat-fixing, a common step in other staining protocols.

Historical Context and Principle of Negative Staining

The advent of microscopy in the 17th century opened a window into the microbial world. However, the transparent nature of most microorganisms made them difficult to observe in detail. The development of staining techniques in the 19th century, largely pioneered by Robert Koch and his contemporaries, revolutionized microbiology by allowing for the clear visualization of bacterial cells.

Nigrosin, a mixture of phenazine-based synthetic black dyes, became an important tool in this context.[1] It is employed in a technique known as negative staining . Unlike positive staining methods where the cells themselves are colored, negative staining colors the background, leaving the microorganisms as transparent, well-defined outlines.[1][2][3][4]

The principle of negative staining with Nigrosin is based on electrostatic repulsion. Nigrosin is an acidic dye, and its chromophore carries a negative charge.[2][3] Bacterial surfaces are also typically negatively charged. Consequently, the dye is repelled by the cells and does not penetrate them.[4][5] The glass slide, however, retains the stain, creating a dark background against which the unstained, bright cells can be easily seen.[3]

A significant advantage of this method is that it does not require heat fixation to adhere the cells to the slide.[1][4] This is crucial because heat can alter the size and shape of the bacteria, leading to inaccurate morphological interpretations. Negative staining, therefore, allows for a more "lifelike" visualization of the microorganisms.[1] This technique is particularly valuable for observing delicate structures like capsules, which can be shrunken or destroyed by heat. The capsule, a protective layer surrounding some bacteria, is visualized as a clear halo around the cell as the Nigrosin particles are unable to penetrate it.[1][4]

Composition of Nigrosin Stain

Nigrosin stain is commercially available as a ready-to-use solution or as a water-soluble powder. The composition of a typical 10% w/v Nigrosin staining solution is detailed below.

| Component | Concentration | Purpose |

| Nigrosin (C.I. 50420) | 10.0 g | The staining agent that provides the dark background. |

| Formaldehyde | 0.5 ml | Acts as a preservative to prevent microbial growth in the stain solution. |

| Distilled Water | 100.0 ml | Serves as the solvent for the dye and formaldehyde. |

Experimental Protocol: Negative Staining with Nigrosin

The following protocol outlines the steps for performing negative staining, a technique valuable for observing bacterial morphology and capsules.

Materials

-

Clean, grease-free glass microscope slides

-

Inoculating loop or sterile pipette tip

-

Bacterial culture (from solid or liquid media)

-

Nigrosin stain solution (10% w/v)

-

Microscope with oil immersion objective

Procedure

-

Slide Preparation: Place a small drop of Nigrosin stain near one end of a clean glass slide.

-

Inoculation: Aseptically transfer a small amount of bacterial culture to the drop of Nigrosin. If using a solid culture, a very small amount of colony should be mixed into the stain. For liquid cultures, a loopful can be directly mixed.

-

Smear Preparation: Use the edge of a second "spreader" slide, held at a 45-degree angle, to contact the drop of stain and bacteria. Allow the liquid to spread along the edge of the spreader slide.

-

Spreading the Stain: Push the spreader slide smoothly and quickly across the surface of the first slide, dragging the stain-culture mixture behind it. This action should create a thin smear that transitions from thick to thin.

-

Air Drying: Allow the smear to air dry completely. Do not heat fix. Heat fixation will defeat the purpose of the negative stain by distorting the cells.

-

Microscopic Examination: Once dry, the slide can be examined under the microscope, typically using the oil immersion lens for detailed observation of bacterial morphology. The bacteria will appear as clear areas against a dark background.

Visualization of the Negative Staining Workflow

The following diagram illustrates the key steps in the negative staining procedure.

Applications and Limitations

Applications:

-

Accurate Morphology: The primary application of Nigrosin staining is the accurate determination of bacterial size and shape.[1]

-

Capsule Visualization: It is an excellent method for visualizing the capsules of bacteria such as Cryptococcus neoformans and various bacterial species.[1][4]

-

Staining Difficult-to-Stain Microbes: Some bacteria do not stain well with common positive stains. Negative staining provides a reliable alternative for their visualization.[1]

Limitations:

-

Lack of Differentiation: Negative staining does not differentiate between different types of bacteria (e.g., Gram-positive and Gram-negative). It only reveals morphology.

-

Viable Organisms: Since the procedure does not involve heat-fixing, the microorganisms on the slide may remain viable. Therefore, appropriate safety precautions should be taken when handling the prepared slides.

-

Potential for Artifacts: The background may not be perfectly uniform, and any debris on the slide will also be visible, which could be mistaken for microorganisms by an inexperienced observer.

Conclusion

While the initial query regarding "this compound" pointed towards an antimicrobial role, the available scientific literature overwhelmingly identifies Nigrosin as a vital staining agent in microbiology. Its historical and ongoing importance lies in the negative staining technique, which provides a simple, rapid, and effective method for observing the true morphology of microorganisms without the artifacts introduced by heat fixation. For researchers and scientists, understanding the principles and applications of Nigrosin staining is fundamental to the accurate microscopic characterization of bacteria. This guide has provided the core technical details and historical context to facilitate its proper use in the laboratory.

References

The Synthesis of Nigrosin for Staining Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrosin, a class of black, phenazine-based dyes, is a vital tool in microscopy, particularly for negative staining techniques. Its ability to provide a dark background allows for the clear visualization of unstained microorganisms and cellular structures. This technical guide provides an in-depth overview of the synthesis of nigrosin, focusing on the production of the water-soluble form (Nigrosin WS, C.I. 50420, Acid Black 2) used in biological staining. The synthesis involves a two-step process: the formation of a spirit-soluble nigrosin (Solvent Black 5, C.I. 50415) followed by sulfonation to yield the water-soluble product. A more direct, one-pot synthesis approach is also discussed.

Data Presentation

The synthesis of nigrosin is a complex process resulting in a mixture of compounds. Quantitative data in the literature is sparse and often proprietary. The following table summarizes the key reaction conditions found in publicly available documents.

| Parameter | Spirit-Soluble Nigrosin (Solvent Black 5) Synthesis | Water-Soluble Nigrosin (Acid Black 2) Synthesis (via Sulfonation) | Direct Water-Soluble Nigrosin Synthesis |

| Reactants | Aniline, Nitrobenzene, Aniline Hydrochloride, Iron or Copper catalyst | Spirit-Soluble Nigrosin, Concentrated Sulfuric Acid | Aniline, Nitrobenzene, Iron(III) chloride, Sulfuric Acid |

| Reaction Temperature | 180-200°C[1][2] | Not specified | Not specified for condensation; Sulfonation follows. |

| Reaction Time | 3 hours (at 170°C, as per a related patent) | Not specified | Not specified |

| Key Process | Condensation/Oxidative Cyclization | Sulfonation | Condensation followed by direct Sulfonation[3] |

| Purification | Pickling, Washing, Filtering, Drying | Separation in cold water, Solid-liquid separation, Washing, Dehydration, Neutralization | Separation in cold water, Solid-liquid separation, Washing, Dehydration, Neutralization[3] |

| Final Product Form | Insoluble in water, soluble in ethanol[1][4] | Water-soluble powder or crystals | Granular water-soluble aniline black[3] |

Experimental Protocols

The following protocols are based on information from patents and technical data sheets. They provide a general framework for the synthesis of nigrosin. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Protocol 1: Two-Step Synthesis of Water-Soluble Nigrosin (Acid Black 2)

Step 1: Synthesis of Spirit-Soluble Nigrosin (Solvent Black 5)

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, combine aniline, aniline hydrochloride, and a catalytic amount of iron or copper filings.

-

Heating: Heat the mixture to approximately 180°C.

-

Addition of Nitrobenzene: Slowly add nitrobenzene to the heated mixture while maintaining the temperature between 180-200°C. The reaction is exothermic and requires careful monitoring.

-

Reaction: Maintain the reaction mixture at 180-200°C for several hours with continuous stirring. The exact duration will influence the final shade of the dye.

-

Isolation and Purification: After the reaction is complete, the crude product is isolated. This typically involves "pickling" (acid treatment), followed by washing with water to remove impurities, filtration, and drying of the resulting solid.

Step 2: Sulfonation to Water-Soluble Nigrosin (Acid Black 2)

-

Sulfonation: Carefully add the dried spirit-soluble nigrosin powder to concentrated sulfuric acid with stirring. The reaction is highly exothermic and should be performed in an ice bath to control the temperature.

-

Reaction: Allow the mixture to react until a sample is completely soluble in water.

-

Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the sulfonated product.

-

Isolation and Neutralization: Isolate the precipitate by filtration and wash it thoroughly with water to remove excess acid. The washed product is then neutralized with a base, such as sodium hydroxide or sodium carbonate, to form the sodium salt.

-

Drying: Dry the neutralized product to obtain water-soluble nigrosin powder.

Protocol 2: Direct Synthesis of Water-Soluble Nigrosin (Acid Black 2)[3]

-

Condensation: In a suitable reactor, perform a condensation reaction of aniline and nitrobenzene using iron(III) chloride as a catalyst.

-

Cooling and Crushing: Allow the condensed mixture to cool to room temperature. The solidified mass is then crushed into a powder.

-

Direct Sulfonation: Add the crushed, crude nigrosin directly to concentrated sulfuric acid to initiate the sulfonation reaction.

-

Precipitation and Washing: After sulfonation is complete, place the mixture in cold water to precipitate the water-soluble nigrosin. Separate the solid product from the liquid and wash it thoroughly.

-

Dehydration and Neutralization: Dehydrate the washed product and then neutralize it with sodium hydroxide or sodium carbonate.

-

Drying: Dry the neutralized product to obtain granular water-soluble nigrosin.

Protocol 3: Preparation of 10% (w/v) Nigrosin Staining Solution

This protocol describes the preparation of a ready-to-use staining solution from commercially available water-soluble nigrosin powder.

-

Dissolution: Dissolve 10 g of water-soluble nigrosin powder in 100 ml of distilled water.

-

Heating and Boiling: Heat the solution and allow it to boil for 10 minutes.

-

Preservation (Optional): After cooling, 0.5 ml of 37% formaldehyde can be added as a preservative.

-

Filtration: Mix the solution well and filter it before use to remove any undissolved particles.

Mandatory Visualizations

Caption: General reaction pathway for the two-step synthesis of water-soluble nigrosin.

Caption: Workflow diagram illustrating the key stages in nigrosin synthesis.

References

- 1. Synthesis Method of Solvent black 5 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. CN101817791B - Method for directly producing water soluble aniline black - Google Patents [patents.google.com]

- 4. Solvent black 5 - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]

Safeguarding Your Research: A Technical Guide to the Safe Handling of Nigrosin in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Nigrosin, a synthetic black dye commonly utilized in research laboratories for various staining procedures. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

Nigrosin, also known as Acid Black 2, is a mixture of phenazine-based dyes.[1][2] It is commercially available in both water-soluble (Nigrosin WS) and alcohol-soluble forms.[1][3] The water-soluble form is an anionic dye.[1]

| Property | Data | References |

| Synonyms | Acid Black 2, C.I. 50420 | [1][4] |

| CAS Number | 8005-03-6 | [4][5] |

| Molecular Formula | C22H14N6Na2O9S2 | [4][5] |

| Molecular Weight | 616.49 g/mol | [4][5] |

| Appearance | Fine black powder or granules | [6] |

| Solubility | Water-soluble (WS form) or alcohol-soluble | [1][6] |

| Stability | Stable under standard storage conditions | [6] |

Hazard Identification and Safety Precautions

While some sources consider Nigrosin to be nonhazardous, others indicate potential for skin sensitization and irritation.[6][7] As a general laboratory chemical, it should be handled with caution.[7]

| Hazard | Description | First Aid Measures | References |

| Skin Contact | May cause skin irritation or an allergic skin reaction.[8][9] | Wash the affected area with plenty of soap and water.[10] If irritation or a rash develops, seek medical attention.[10] | [8][9][10] |

| Eye Contact | May cause eye irritation.[8] | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[10] If irritation persists, seek medical attention.[10] | [8][10] |

| Inhalation | May cause respiratory tract irritation.[8] | Move the person to fresh air and keep them comfortable for breathing.[10] If you feel unwell, seek medical advice.[10] | [8][10] |

| Ingestion | May cause gastrointestinal irritation.[8] | Rinse mouth with water.[10] Do NOT induce vomiting. Seek medical advice if you feel unwell.[10] | [8][10] |

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling Nigrosin powder or solutions.

| PPE | Specification |

| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Eye Protection | Safety glasses or goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if engineering controls are insufficient to control airborne levels, or if irritation occurs.[8] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the quality of the reagent.

-

Handling :

-

Use with adequate ventilation.

-

Avoid breathing dust or aerosols.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

-

Storage :

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizers.

-

Experimental Protocols

Nigrosin is primarily used for negative staining of bacteria and for assessing cell viability.

Negative Staining of Bacteria

This technique is used to visualize bacterial capsules, which appear as clear halos against a dark background.[8][11]

Methodology:

-

Place a small drop of Nigrosin solution onto a clean microscope slide.[7]

-

Using a sterile inoculating loop, aseptically transfer a small amount of bacterial culture to the drop of stain and mix gently.[7]

-

Use a second slide to spread the mixture across the first slide, creating a thin film.[11]

-

Allow the smear to air dry completely. Do not heat fix , as this can distort the bacterial cells and capsules.[11][12]

-

Observe the slide under a microscope using the oil immersion objective. Bacterial cells will appear unstained against a dark background, with capsules visible as clear zones around the cells.[8][9]

Sperm Viability Staining (Eosin-Nigrosin)

This method differentiates between live (unstained) and dead (stained) sperm.[13][14]

Methodology:

-

In a small tube, mix one drop of fresh semen with two drops of Eosin Y solution.[13]

-

Wait for 30 seconds.[13]

-

Add three drops of 10% aqueous Nigrosin solution and gently swirl to mix.[13]

-

Place one drop of the mixture onto a clean microscope slide and prepare a thin smear.[13]

-

Allow the slide to air-dry completely.[13]

-

Coverslip the air-dried slide with a compatible mounting medium.[13]

-

Examine the slide microscopically. Live sperm will appear unstained, while dead sperm will be stained red or pink against a dark background.[14]

Hierarchy of Safety Controls

To ensure the safest possible handling of Nigrosin, a hierarchy of controls should be implemented.

This hierarchy prioritizes control measures from most to least effective. While elimination or substitution of Nigrosin may not always be feasible, the use of engineering controls, administrative controls, and appropriate PPE are mandatory for safe handling.

Spill and Waste Disposal

-

Spills : In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[8] Ensure proper ventilation and wear appropriate PPE during cleanup.

-

Waste Disposal : Dispose of Nigrosin waste and contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains.

By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize Nigrosin in their laboratory procedures, fostering a secure and productive research environment.

References

- 1. Nigrosin - Wikipedia [en.wikipedia.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Nigrosin (alcohol soluble) | C30H23N5 | CID 225708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. accustandard.com [accustandard.com]

- 6. Nigrosin Aqueous Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. himedialabs.com [himedialabs.com]

- 9. universe84a.com [universe84a.com]

- 10. lobachemie.com [lobachemie.com]

- 11. youtube.com [youtube.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. newcomersupply.com [newcomersupply.com]

- 14. ethosbiosciences.com [ethosbiosciences.com]

The Foundational Applications of Nigrosin in Cellular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrosin, a mixture of synthetic black dyes, serves as a cornerstone in cellular imaging, primarily recognized for its application in negative staining and cell viability assessments. Its anionic properties make it an invaluable tool for providing high contrast to unstained cellular structures. This technical guide delves into the two foundational applications of nigrosin in cellular imaging: the negative staining of microorganisms and the eosin-nigrosin method for determining cell viability. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate a comprehensive understanding of these techniques.

Core Applications of Nigrosin in Cellular Imaging

Nigrosin's utility in cellular imaging stems from its ability to provide a dark background against which unstained or lightly stained cells can be clearly visualized. This is exploited in two main techniques:

-

Negative Staining: This technique utilizes the principle of electrostatic repulsion. Nigrosin is an acidic stain that carries a negative charge. Since the surface of most bacterial cells is also negatively charged, the dye is repelled and does not penetrate the cells.[1][2] Instead, it stains the background, creating a dark field against which the unstained, transparent cells are prominently outlined.[3][4] This method is particularly advantageous for observing the morphology, size, and arrangement of bacteria without the need for heat fixation, which can distort cellular structures.[2][3] It is also instrumental in visualizing bacterial capsules and the fungus Cryptococcus neoformans.[5][6]

-

Eosin-Nigrosin Viability Staining: This is a widely used dye exclusion method to differentiate between viable and non-viable cells, especially in sperm analysis.[7] The principle lies in the integrity of the cell membrane. Eosin Y, a red acidic dye, is impermeable to the intact membranes of live cells. However, it can penetrate the compromised membranes of dead cells, staining them pink or red.[7] Nigrosin is used as a counterstain to create a dark background, which enhances the contrast and makes the unstained (live) and stained (dead) cells easier to distinguish.[7]

Quantitative Data Presentation

The following table summarizes quantitative data from a study evaluating the one-step eosin-nigrosin staining technique for human sperm vitality assessment. This provides an indication of the reliability of the technique.

| Parameter | Mean Value | Standard Deviation (SD) | Number of Samples (n) | Reference |

| Sum of Stained (Dead) and Motile Sperm (%) | 91 | ± 10 | 1235 | [8][9] |

Experimental Protocols

Negative Staining of Bacteria

This protocol outlines the steps for visualizing bacterial morphology and capsules using nigrosin.

Materials:

-

Nigrosin stain (10% w/v solution)[5]

-

Bacterial culture (broth or solid medium)

-

Inoculating loop or needle

-

Clean microscope slides

-

Coverslips (optional)

-

Microscope with oil immersion objective

Procedure:

-

Place a small drop of nigrosin stain near one end of a clean microscope slide.[10]

-

Aseptically transfer a small amount of bacterial culture to the drop of nigrosin and mix gently with the inoculating loop.[10]

-

Take a second clean slide (the "spreader" slide) and hold it at a 45° angle to the first slide. Touch the edge of the spreader slide to the drop of the nigrosin-culture mixture, allowing the drop to spread along the edge of the spreader slide.[2][3]

-

Push the spreader slide smoothly and quickly across the surface of the first slide to create a thin smear. The smear should show a gradation of thickness, appearing lighter at the far end.[2][3]

-

Allow the smear to air dry completely. Do not heat fix , as this can cause cell shrinkage and distortion.[2][3]

-

Examine the smear under the oil immersion lens of the microscope. The bacterial cells will appear as clear, unstained bodies against a dark background.[10]

Eosin-Nigrosin Viability Staining of Sperm

This protocol details the one-step method for assessing sperm vitality.

Materials:

-

Eosin-Nigrosin stain (e.g., 0.67% eosin Y and 10% nigrosin in distilled water)[7]

-

Freshly collected and liquefied semen sample

-

Clean microscope slides

-

Pipettes

-

Microscope with bright-field optics

Procedure:

-

Place a drop of the semen sample on a clean microscope slide.

-

Add an equal volume of the Eosin-Nigrosin stain to the semen drop and mix gently for approximately 30 seconds.[7]

-

Create a thin smear of the mixture on the slide using another slide as a spreader.

-

Allow the smear to air dry completely.

-

Examine the smear under a bright-field microscope at high magnification (e.g., 1000x with oil immersion).

-

Count at least 200 spermatozoa.

-

Interpretation of Results:

-

Calculate the percentage of viable (live) spermatozoa.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

References

- 1. flabslis.com [flabslis.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. microbiologie-clinique.com [microbiologie-clinique.com]

- 5. himedialabs.com [himedialabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Eosin Nigrosin staining technique in assessment of sperm vitality in medical laboratories – A snippet from our experience on implementing the staining, interpretation and quality control procedures - Indian J Obstet Gynecol Res [ijogr.org]

- 8. Evaluation of the one-step eosin-nigrosin staining technique for human sperm vitality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the one-step eosin-nigrosin staining technique for human sperm vitality assessment. | Sigma-Aldrich [sigmaaldrich.com]

- 10. microbenotes.com [microbenotes.com]

Methodological & Application

Application Note: A Detailed Protocol for Negative Staining of Bacteria with Nigrosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negative staining is a simple yet powerful technique used in microbiology to visualize the morphology, size, and arrangement of bacterial cells.[1][2] Unlike positive staining methods that color the bacteria directly, negative staining colors the background, leaving the cells unstained and appearing as clear outlines against a dark field.[3][4][5] This method is particularly advantageous for observing bacteria that are difficult to stain with conventional dyes or for viewing cells without the distortion caused by heat fixation.[5][6][7] Nigrosin, an acidic stain, is commonly used for this purpose.[3][4][6] Its negatively charged chromogen is repelled by the negatively charged surface of the bacterial cell, thus staining the background and not the cell itself.[3][5][6]

This application note provides a detailed, step-by-step protocol for the negative staining of bacteria using nigrosin, intended for use by researchers, scientists, and drug development professionals.

Principle of Negative Staining

The principle of negative staining is based on the electrostatic repulsion between the acidic stain and the bacterial cell surface.[3][4][5]

-

Acidic Stain : Nigrosin is an acidic stain that carries a negative charge in its chromogen (the colored portion of the dye).[3][6]

-

Bacterial Cell Surface : The surface of most bacterial cells is also negatively charged.[3][5]

-

Repulsion : Due to the like charges, the negatively charged nigrosin is repelled by the bacterial surface and does not penetrate the cell.[3][5][6]

-

Visualization : As a result, the background gets stained dark by the nigrosin, while the bacterial cells remain colorless and transparent, creating a distinct contrast for microscopic observation.[3][4]

A key advantage of this technique is that heat fixation is not required, which prevents the shrinkage and distortion of the bacterial cells, allowing for a more accurate determination of their natural size and shape.[5][6][7]

Materials and Reagents

A comprehensive list of materials and the composition of the nigrosin staining solution are provided below.

Quantitative Data: Reagent Composition

| Reagent Component | Concentration/Amount |

| Nigrosin (water-soluble) | 10 g |

| Distilled Water | 100 mL |

| Formaldehyde (37%) | 0.5 mL |

Note: The formaldehyde is added as a preservative after the nigrosin has been dissolved in boiling water.[8]

Equipment and Consumables

-

Microscope slides (clean and grease-free)

-

Inoculating loop or needle

-

Bunsen burner

-

Microscope with oil immersion objective

-

Bacterial culture (from solid or liquid media)

-

Nigrosin stain (10% w/v)

-

Dropper

-

Staining rack

-

Lens paper and lens cleaner

-

Immersion oil

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing negative staining of bacteria with nigrosin.

Workflow Diagram

Caption: Workflow for Negative Staining of Bacteria.

Step-by-Step Procedure

-

Slide Preparation : Begin with a clean, grease-free glass slide. Place a small drop of 10% nigrosin stain near one end of the slide.[6][7]

-

Inoculation : Using aseptic technique, transfer a small amount of bacterial culture to the drop of nigrosin.

-

From solid media : Use an inoculating needle to pick up a small amount of a colony.

-

From liquid media : Use an inoculating loop to transfer a loopful of the broth culture.[9]

-

-

Mixing : Gently and thoroughly mix the bacterial inoculum with the drop of nigrosin using the inoculating loop or needle. Avoid spreading the drop too much at this stage.[6][10]

-

Smear Preparation :

-

Hold a second, clean "spreader" slide at a 45-degree angle to the first slide and bring it towards the drop of the bacteria-nigrosin mixture.[6]

-

Allow the edge of the spreader slide to contact the drop, causing the liquid to spread along the edge of the spreader slide.[3]

-

Maintain the 45-degree angle and push the spreader slide smoothly and quickly across the surface of the first slide, dragging the stain mixture behind it. This action should create a thin smear that transitions from thick and dark to thin and lighter.[3][6]

-

-

Drying : Place the slide on a staining rack and allow the smear to air dry completely. Crucially, do not heat fix the slide. [6][7] Heat fixation can cause distortion of the bacterial cells, which this technique aims to avoid.

-

Microscopic Examination :

-

Once the smear is completely dry, place the slide on the microscope stage.

-

Begin by focusing on the smear using the low-power objective.

-

Progress to the high-power objective and finally to the oil immersion objective for detailed observation.[9] Place a drop of immersion oil directly on the smear before switching to the 100x objective.

-

Observe the bacterial cells, which will appear as clear, unstained bodies against a dark grey or black background.[3][5] Note the morphology (shape), size, and arrangement of the bacteria.

-

Expected Results

Upon proper execution of the protocol, the background of the slide will be stained dark by the nigrosin, while the bacterial cells will remain colorless. This high contrast allows for the clear visualization of the bacterial morphology. The absence of heat fixation ensures that the observed size and shape of the bacteria are close to their natural state.

Troubleshooting

| Issue | Possible Cause | Solution |

| Smear is too thick and cracks upon drying | The initial drop of nigrosin was too large, or the spreading motion was too slow. | Use a smaller drop of stain and a quicker, more fluid spreading motion. |

| No bacteria are visible | Insufficient inoculum was added to the stain, or the smear is too thin. | Ensure a visible amount of colony is picked up, or use a larger loopful of broth culture. Examine thicker parts of the smear. |

| Background is too light | The smear is too thin. | Adjust the angle of the spreader slide to be greater than 45 degrees to create a slightly thicker smear. |

| Cells appear distorted | The slide may have been accidentally heat-fixed, or the mixing was too vigorous. | Ensure the slide is only air-dried. Mix the bacteria into the stain gently. |

Safety Precautions

-

Always handle bacterial cultures using appropriate aseptic techniques to prevent contamination.

-

Since the bacteria are not killed by heat fixation, handle the prepared slides with care and dispose of them properly in a biohazard container after use.[6]

-

Wear appropriate personal protective equipment (PPE), including a lab coat and gloves, throughout the procedure.

References

- 1. himedialabs.com [himedialabs.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. flabslis.com [flabslis.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. microbenotes.com [microbenotes.com]

- 7. biologyease.quora.com [biologyease.quora.com]

- 8. biognost.com [biognost.com]

- 9. universe84a.com [universe84a.com]

- 10. Negative staining | PPTX [slideshare.net]

Application Notes and Protocols for Preparing a Stable Nigrosin Staining Solution for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrosin is an acidic stain used extensively in microscopy for negative staining. This technique provides a simple and rapid method for visualizing microorganisms, particularly bacteria and yeasts, as well as for assessing cell viability. In negative staining, the background is stained dark, while the cells, which repel the acidic dye, remain unstained and appear as bright, clear bodies against the dark backdrop. This method is advantageous as it does not require heat fixation, thus preserving the natural size and shape of the cells.[1][2] A stable and properly prepared nigrosin solution is paramount for achieving clear, high-contrast images suitable for morphological studies and analysis.

This document provides a detailed protocol for the preparation of a stable 10% w/v nigrosin staining solution, including quality control procedures, storage guidelines, and troubleshooting advice to ensure reliable and reproducible results.

Data Presentation

For clarity and ease of comparison, all quantitative data related to the preparation and storage of the nigrosin staining solution are summarized in the table below.

| Parameter | Value/Recommendation |

| Reagent Concentrations | |

| Nigrosin (water-soluble) | 10 g |

| Distilled Water | 100 mL |

| Formaldehyde (37-40% solution) | 0.5 mL |

| Preparation Parameters | |

| Boiling Time | 10 minutes |

| Filtration | Qualitative filter paper (medium pore size, e.g., Whatman No. 1) |

| Storage Conditions | |

| Temperature | 10-30°C |

| Light | Protect from light |

| Container | Tightly sealed, airtight container |

| Quality Control | |

| Appearance | Blackish-violet, clear solution |

| Microscopic Examination | Clear halos around unstained cells against a dark background |

Experimental Protocols

Materials and Reagents

-

Nigrosin powder (water-soluble, C.I. 50420)

-

Distilled or deionized water

-

Formaldehyde solution (37-40%)

-

Beaker (250 mL)

-

Graduated cylinders (100 mL, 10 mL)

-

Heating plate or Bunsen burner

-

Stirring rod

-

Filter paper (qualitative, medium pore size, e.g., Whatman No. 1)

-

Funnel

-

Storage bottle (amber glass or opaque plastic, airtight)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of 10% w/v Nigrosin Staining Solution

-

Dissolving the Nigrosin:

-

Weigh 10 g of nigrosin powder and add it to a 250 mL beaker.

-

Measure 100 mL of distilled water using a graduated cylinder and add it to the beaker containing the nigrosin powder.

-

Stir the mixture with a glass rod to dissolve the powder as much as possible.

-

-

Heating and Boiling:

-

Place the beaker on a heating plate or use a Bunsen burner to gently heat the solution.

-

Bring the solution to a boil and maintain a gentle boil for 10 minutes, stirring occasionally. This step ensures complete dissolution of the dye particles.

-

-

Cooling:

-

After boiling, remove the beaker from the heat source and allow it to cool to room temperature.

-

-

Adding Preservative:

-

Once cooled, measure 0.5 mL of formaldehyde solution (37-40%) using a small graduated cylinder or a pipette and add it to the nigrosin solution.

-

Stir the solution well to ensure the formaldehyde is evenly distributed. Formaldehyde acts as a preservative to prevent microbial growth, thus enhancing the stability of the solution.

-

-

Filtration:

-

Set up a filtration apparatus using a funnel and qualitative filter paper (medium pore size).

-

Filter the nigrosin solution into a clean, dry storage bottle. This step is crucial for removing any undissolved particles or aggregates that could interfere with staining and contribute to the instability of the solution.[3]

-

-

Storage:

-

Seal the storage bottle tightly and label it clearly with the name of the solution ("10% Nigrosin Staining Solution"), the date of preparation, and any relevant safety information.

-

Store the bottle in a cool, dark place at a temperature between 10-30°C.[1][4] Proper storage is essential for maintaining the stability and shelf-life of the staining solution.

-

Mandatory Visualization

Experimental Workflow for Nigrosin Solution Preparation

Caption: Workflow for preparing a stable nigrosin staining solution.

Quality Control and Troubleshooting

A thorough quality control check is essential to ensure the reliability of the nigrosin staining solution.

Quality Control Protocol

-

Visual Inspection:

-

Microscopic Performance Test:

-

Objective: To verify the staining efficacy of the prepared solution.

-

Procedure:

-

Prepare a wet mount of a known bacterial or yeast culture (e.g., Bacillus subtilis or Saccharomyces cerevisiae).

-

Place a small drop of the culture on a clean microscope slide.

-

Add a drop of the prepared nigrosin solution to the culture drop and mix gently with a sterile loop.

-

Place a coverslip over the mixture, avoiding air bubbles.

-

Examine the slide under a microscope using the 40x and 100x (oil immersion) objectives.

-

-

Expected Results:

-

The background should be uniformly dark.

-

The microbial cells should appear as bright, unstained bodies with clear halos against the dark background.[4]

-

The cell morphology should be well-preserved, with no signs of distortion.

-

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Corrective Action(s) |

| Precipitate or crystals in the solution | - Incomplete dissolution of nigrosin powder.- Solution stored at too low a temperature.- Contamination. | - Re-filter the solution using a fine-pore filter paper.- Gently warm the solution to room temperature and shake well before use.[3]- Ensure the storage container is airtight to prevent evaporation. |

| Weak or uneven staining | - Incorrect concentration of nigrosin.- Smear is too thick. | - Verify the initial measurements of nigrosin and water.- Prepare a thinner smear to allow for a uniform background. |

| Stained cells instead of a stained background | - The pH of the staining solution is not acidic enough.- The cell membrane is compromised (in the case of viability testing). | - Nigrosin is an acidic stain and should have a low pH. Remake the solution if necessary.- For viability testing, stained cells indicate non-viable cells. |

| Presence of artifacts or debris | - Contaminated water or glassware.- Unfiltered staining solution. | - Use high-purity distilled or deionized water.- Ensure all glassware is thoroughly cleaned.- Always filter the solution after preparation. |

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can consistently prepare a stable and effective nigrosin staining solution for their microscopy needs.

References

Application Notes: Visualizing Bacterial Capsules with Nigrosin Staining

References

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Capsule Stain: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 4. NEGATIVE (CAPSULE) STAIN – Laboratory Exercises in Microbiology [open.maricopa.edu]

- 5. universe84a.com [universe84a.com]

- 6. How does negative staining help us visualize capsules? | AAT Bioquest [aatbio.com]

- 7. scirp.org [scirp.org]

- 8. himedialabs.com [himedialabs.com]

- 9. youtube.com [youtube.com]

- 10. universe84a.com [universe84a.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. quora.com [quora.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. repository.up.ac.za [repository.up.ac.za]

A detailed method for assessing sperm viability with eosin-nigrasin stain.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The eosin-nigrosin staining technique is a fundamental and widely used method for assessing sperm viability, a critical parameter in fertility analysis, toxicology studies, and the development of male contraceptives.[1][2][3][4][5] This differential stain distinguishes between live and dead sperm based on the integrity of their plasma membranes.[6][7]

Principle of the Method: The technique relies on the principle of dye exclusion.[6] Eosin Y, a red acidic dye, can only penetrate sperm cells with compromised plasma membranes, thus staining non-viable (dead) sperm pink or red.[6][8][9] Live sperm, with their intact cell membranes, exclude the eosin and remain unstained (white).[8][9] Nigrosin, a dark background stain, is used to increase the contrast, making the unstained, viable sperm easier to visualize against a dark backdrop.[6][8][10] This method is particularly valuable for distinguishing between immotile live sperm and dead sperm, which is crucial when sperm motility is low.[1][3]

Applications in Research and Drug Development:

-

Fertility Assessment: A primary application is in clinical andrology and veterinary medicine to evaluate semen quality.[1][3]

-

Toxicology Studies: Researchers can assess the impact of various compounds, environmental factors, or drugs on sperm viability.

-

Cryopreservation Studies: Evaluating the effectiveness of different protocols for freezing and thawing sperm.

-

Drug Development: Screening for compounds that may affect sperm viability, both for contraceptive and pro-fertility purposes.

Experimental Protocols

Two primary methods for eosin-nigrosin staining are commonly employed: the one-step and the two-step techniques. The one-step method is generally considered simpler and more robust for routine analysis.[11]

Reagent Preparation

Proper preparation of the staining solutions is critical for obtaining reliable and reproducible results.

| Reagent | Formulation 1 (WHO Recommended) | Formulation 2 (Alternative) | Storage and Stability |

| Eosin Y Solution | Dissolve 0.67 g of Eosin Y and 0.9 g of sodium chloride in 100 mL of deionized water with gentle heating.[6] | Dissolve 0.5 g of Eosin Y in 50 mL of deionized water with gentle heating.[8] | Store at room temperature. Stable for up to 3 months.[8] |

| Nigrosin Solution | Add 10 g of Nigrosin to the 100 mL of Eosin Y solution. Boil, cool, and filter.[6] | Dissolve 5 g of Nigrosin in 50 mL of deionized water with gentle heating.[8] | Store at room temperature. Stable for up to 3 months.[8] |

| Combined Eosin-Nigrosin (for one-step) | The prepared Nigrosin solution which already contains Eosin Y. | Mix equal volumes of the 1% Eosin Y and 10% Nigrosin solutions. Some protocols suggest preparing this fresh for each batch.[1][3] | If prepared fresh, use immediately. If using a combined commercial solution, follow the manufacturer's instructions.[12] |

One-Step Staining Protocol

This protocol is a widely accepted and simplified method for routine sperm viability assessment.

-

Sample Preparation: Ensure the semen sample is completely liquefied. Mix the sample thoroughly by gentle swirling before taking an aliquot.[9][12] The assessment should be performed as soon as possible after liquefaction, ideally within 30 to 60 minutes of collection.[9][10]

-

Staining:

-

Smear Preparation:

-

Mounting and Observation:

Two-Step Staining Protocol

This method involves the sequential addition of eosin and nigrosin.

-

Sample Preparation: Follow the same procedure as in the one-step protocol.

-

Staining:

-

Smear Preparation, Mounting, and Observation: Follow steps 3 and 4 of the one-step protocol.

Data Presentation and Interpretation

A minimum of 200 spermatozoa should be counted per slide to ensure a low sampling error.[1][3] The results are expressed as the percentage of viable sperm.

| Sperm Head Appearance | Interpretation |

| White or Colorless | Viable (Live) [8][9] |

| Pink or Dark Red | Non-viable (Dead) [6][8][9][10] |

| Background | Dark [10] |

The percentage of viable sperm is calculated as follows:

(Number of unstained sperm / Total number of sperm counted) x 100

Quality Control

To ensure the accuracy and reliability of the results, a robust quality control program is essential.

-

Reagent Check: When preparing new reagents, they should be run in parallel with the old reagents on the same sample to ensure the results are within 10% of each other.[8]

-

Control Samples: Periodically run a control sample with known viability to verify the staining procedure and reagent efficacy.[8]

-

Correlation with Motility: The percentage of viable sperm should generally be equal to or greater than the percentage of motile sperm in the same sample.[8]

-

Replicate Testing: For internal quality control, the same sample can be split and processed independently by two different technicians, with an inter-individual variation of less than 10% being acceptable.[3]

Visualization of the Experimental Workflow

A flowchart of the one-step eosin-nigrosin sperm viability staining protocol.

References

- 1. Eosin Nigrosin staining technique in assessment of sperm vitality in medical laboratories – A snippet from our experience on implementing the staining, interpretation and quality control procedures - Indian J Obstet Gynecol Res [ijogr.org]

- 2. [PDF] Eosin-Nigrosin Staining Procedure | Semantic Scholar [semanticscholar.org]

- 3. ijogr.org [ijogr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sperm Vitality: Eosin-Nigrosin Dye Exclusion (Chapter 6) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]

- 7. Application of Two Staining Methods for Sperm Morphometric Evaluation in Domestic Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. laboratoryintern.com [laboratoryintern.com]

- 9. ethosbiosciences.com [ethosbiosciences.com]

- 10. newcomersupply.com [newcomersupply.com]

- 11. Evaluation of the one-step eosin-nigrosin staining technique for human sperm vitality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioanalytic.de [bioanalytic.de]

Application of nigrasin I in fungal staining, specifically for Cryptococcus neoformans.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Nigrosin I, a synthetic black dye, for the negative staining of fungi, with a specific emphasis on the encapsulated yeast Cryptococcus neoformans. This technique is a valuable tool in both clinical diagnostics and research settings for the rapid visualization of the polysaccharide capsule, a key virulence factor of this pathogenic fungus.

Principle of Nigrosin Negative Staining

Nigrosin staining is a negative staining technique where the background, rather than the microorganism itself, is stained.[1] The principle lies in the electrostatic repulsion between the negatively charged chromophore of the Nigrosin dye and the negatively charged surface of the fungal cell.[2] The acidic nature of Nigrosin stain means it readily donates a proton, resulting in a negatively charged chromogen. Since the surface of most microbial cells, including the capsule of Cryptococcus neoformans, is also negatively charged, the dye is repelled from the cell surface. Consequently, the stain colors the background, leaving the yeast cell and its capsule as a clear, unstained halo against a dark field. This contrast allows for the clear visualization of the capsule's size and morphology.

Data Presentation: Performance of Negative Staining in Cryptococcus neoformans Detection

While Nigrosin I is a well-established negative stain for visualizing the capsule of Cryptococcus neoformans, direct head-to-head studies providing specific sensitivity and specificity data for Nigrosin I in comparison to the more commonly cited India ink are limited in the available literature. However, the performance of India ink, which operates on the same principle of negative staining, has been documented in several studies. This data can serve as a valuable reference for understanding the expected performance of negative staining techniques for the diagnosis of cryptococcal meningitis.

| Diagnostic Method | Sample Type | Sensitivity | Specificity | Reference |

| India Ink | CSF | 54.8% (95% CI: 36.0%–72.7%) | 100% | [2] |

| India Ink | CSF | 84% | 100% | A comparative evaluation of the Gram stain and India ink stain for the rapid diagnosis of cryptococcal meningitis in HIV infected patients in Durban. |

| India Ink | CSF | 53.33% | 100% | [3] |

| Gram Stain | CSF | 61.3% (95% CI: 42.2%–78.2%) | 100% | [2] |

| Cryptococcal Antigen (CrAg) Lateral Flow Assay (LFA) | CSF | 99.3% | 99.1% | [4] |

| Fungal Culture (Gold Standard) | CSF | 90.0% | 100% | [5] |

Note: The sensitivity of microscopic techniques like India ink and Nigrosin staining is highly dependent on the fungal burden in the cerebrospinal fluid (CSF).[5] In patients with a low fungal load, the sensitivity of these methods can be significantly lower.[5] Centrifugation of the CSF sample can increase the sensitivity of detection.

Experimental Protocols

Protocol 1: Nigrosin Staining of Cryptococcus neoformans from Cerebrospinal Fluid (CSF)

This protocol is intended for the rapid, presumptive identification of Cryptococcus neoformans in clinical specimens.

1. Reagent Preparation: 10% (w/v) Nigrosin Stain

-

Ingredients:

-

Nigrosin (water-soluble): 10 g

-

Formalin (37-40% formaldehyde solution): 0.5 mL

-

Distilled Water: 100 mL

-

-

Procedure:

-

Dissolve 10 g of Nigrosin powder in 100 mL of distilled water.

-

Gently heat the solution to aid dissolution, but do not boil.

-

Cool the solution to room temperature.

-

Add 0.5 mL of formalin as a preservative.

-

Filter the solution through a fine-grade filter paper to remove any undissolved particles.

-

Store in a tightly capped, labeled bottle at room temperature.

-

2. Staining Procedure

-

Sample Preparation: Centrifuge the CSF sample to concentrate the fungal cells.

-

Place a single drop of the CSF sediment onto a clean, grease-free microscope slide.

-

Add a small drop of 10% Nigrosin stain adjacent to the drop of CSF sediment.

-

Using a sterile applicator stick or the edge of a clean slide, mix the sediment and the stain thoroughly.

-

Place a coverslip over the mixture, taking care to avoid the formation of air bubbles.

3. Microscopic Examination

-

Examine the slide under a light microscope, starting with the 10x objective to locate the field of interest.

-

Switch to the 40x objective for detailed observation.

-

Look for spherical, budding yeast cells (5-10 µm in diameter) surrounded by a distinct, clear halo (the capsule) against a dark gray to black background.

Protocol 2: Nigrosin Staining of Cryptococcus neoformans from Culture

This protocol is suitable for confirming the presence of a capsule in a yeast isolate suspected to be Cryptococcus neoformans.

1. Reagent Preparation: (As described in Protocol 1)

2. Staining Procedure

-

Place a drop of sterile saline or distilled water onto a clean microscope slide.

-

Using a sterile inoculating loop, pick a small amount of a yeast colony from a solid culture medium (e.g., Sabouraud Dextrose Agar).

-

Emulsify the colony in the drop of saline on the slide to create a uniform suspension.

-

Add a small drop of 10% Nigrosin stain to the suspension and mix well.

-

Using a second clean slide, hold it at a 45-degree angle to the first slide and draw it back into the drop of the yeast-stain mixture, allowing the liquid to spread along the edge of the spreader slide.

-

Push the spreader slide forward in a smooth, rapid motion to create a thin smear.

-

Allow the smear to air dry completely. Do not heat fix.

-

Place a drop of immersion oil directly on the dried smear.

3. Microscopic Examination

-

Examine the slide under the 100x oil immersion objective.

-

Observe for encapsulated yeast cells appearing as bright, unstained bodies against a dark background.

Visualizations

References

- 1. micromasterlab.com [micromasterlab.com]

- 2. A comparative evaluation of three methods for the rapid diagnosis of cryptococcal meningitis (CM) among HIV-infected patients in Northern Malawi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njlm.net [njlm.net]

- 4. Cryptococcal Meningitis Diagnostics and Screening in the Era of Point-of-Care Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of Cryptococcal Antigen Testing: What is new? - PMC [pmc.ncbi.nlm.nih.gov]

Nigrasin I staining protocol for observing yeast cell morphology.

Introduction

Nigrosin staining is a negative staining technique utilized for the visualization of microbial cells, including yeast. This method is particularly valuable for observing the morphology, size, and arrangement of yeast cells that are otherwise difficult to stain with conventional positive stains. The principle of negative staining lies in the use of an acidic dye, such as Nigrosin, which carries a negative charge. Due to the electrostatic repulsion between the negatively charged chromogen of the dye and the negatively charged surface of the yeast cell, the dye does not penetrate the cell.[1][2][3] Consequently, the background is stained dark, while the yeast cells remain unstained and appear as clear, transparent bodies against a dark backdrop.[1][2] This technique is advantageous as it does not require heat fixation, thus preserving the natural size and shape of the cells and minimizing distortion.[3][4]

Application in Yeast Morphology Studies

In the field of mycology and yeast research, Nigrosin staining is a simple and rapid method to:

-

Determine Cell Size and Shape: Accurately measure the dimensions of yeast cells and observe their characteristic morphology (e.g., spherical, oval, ellipsoidal).

-

Visualize Capsules: Particularly effective for observing the capsules of certain yeast species, such as Cryptococcus neoformans, which appear as clear halos around the cells.[2][5]

-

Assess Budding Patterns: Observe the formation of daughter cells (buds) and their arrangement, which can be indicative of the yeast's reproductive stage and species.

-

Monitor Morphological Changes: Study the effects of experimental treatments, environmental stress, or genetic modifications on yeast cell morphology.

While primarily a morphological stain, Nigrosin is also employed in viability assays, often in combination with other stains like Eosin, to differentiate between live and dead cells.[5] Live cells with intact membranes exclude the dye, whereas dead cells are permeable and take up the stain.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the Nigrosin staining protocol for yeast. These values may require optimization depending on the specific yeast species and experimental conditions.

| Parameter | Value | Notes |

| Nigrosin Concentration | 10% (w/v) | A commonly used concentration for a dark background.[2][5] May be adjusted for optimal contrast. |

| Incubation Time | 30 seconds - 5 minutes | A brief incubation is generally sufficient for the dye to evenly coat the slide.[6][7][8] |

| Sample to Stain Ratio | 1:1 (v/v) | A common starting ratio for mixing the yeast suspension with the Nigrosin solution.[6] |

| Microscopy Magnification | 400x to 1000x | High magnification is necessary to observe detailed yeast cell morphology. Oil immersion is recommended at 1000x.[2][6][7] |

Experimental Protocol

This protocol details the procedure for Nigrosin staining of yeast cells for morphological observation.

Materials:

-

Nigrosin stain, 10% (w/v) aqueous solution

-

Yeast culture (from liquid broth or solid agar)

-

Inoculating loop or sterile pipette tips

-

Clean microscope slides and coverslips

-

Microscope with 40x and 100x objectives (oil immersion)

-

Phosphate-buffered saline (PBS) or sterile water (for dilution)

Procedure:

-

Slide Preparation: Place a small drop of Nigrosin stain near one end of a clean microscope slide.[1][3]

-

Sample Preparation:

-

From Liquid Culture: Using a sterile pipette tip, transfer a small drop (approximately 10 µL) of the yeast culture into the drop of Nigrosin on the slide.

-

From Solid Culture: Using a sterile inoculating loop, pick a small amount of yeast colony and gently mix it into the drop of Nigrosin on the slide until a homogenous suspension is formed.[4]

-

-

Smear Preparation:

-

Take a second clean microscope slide (the "spreader" slide).

-

Hold the spreader slide at a 45° angle to the first slide and touch its edge to the drop of the yeast-Nigrosin mixture.[3]

-

Allow the drop to spread along the edge of the spreader slide.

-

Push the spreader slide smoothly and quickly across the surface of the first slide to create a thin smear. The smear should have a "feathered" edge.[1][3]

-

-

Drying: Allow the smear to air dry completely. Do not heat fix , as this will distort the cell morphology.[3][4]

-

Microscopic Examination:

-

Place the dried slide on the microscope stage.

-

Begin by observing the smear under the 40x objective to locate areas with a good distribution of cells.

-

For detailed morphological examination, apply a drop of immersion oil to the smear and switch to the 100x oil immersion objective.

-

Yeast cells will appear as bright, unstained bodies against a dark grey to black background.

-

Experimental Workflow

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. himedialabs.com [himedialabs.com]

- 3. microbenotes.com [microbenotes.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. universe84a.com [universe84a.com]

- 6. biognost.com [biognost.com]

- 7. ethosbiosciences.com [ethosbiosciences.com]

- 8. Eosin Nigrosin staining technique in assessment of sperm vitality in medical laboratories – A snippet from our experience on implementing the staining, interpretation and quality control procedures - Indian J Obstet Gynecol Res [ijogr.org]

Application Notes and Protocols: The Use of Nigrosin in Combination with Other Stains for Differential Diagnosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the use of Nigrosin in combination with other stains for differential diagnosis. Nigrosin, a synthetic black dye, is primarily utilized as a negative stain in microbiology and as a vital stain in andrology. Its application in combination with other dyes allows for the differentiation of specific cellular structures and assessment of cell viability.

Differential Staining of Bacterial Capsules

Nigrosin is frequently used in combination with a basic stain, such as crystal violet, for the differential staining of bacterial capsules. The acidic nature of Nigrosin stains the background, while the basic stain colors the bacterial cell, leaving the capsule as an unstained, clear halo. This technique is crucial for the identification of encapsulated bacteria, which are often associated with virulence.

Principle

The principle of this differential staining technique lies in the electrostatic interactions between the dyes and the cellular components. Nigrosin is an acidic stain carrying a negative charge, which is repelled by the negatively charged surface of the bacterial cell and its capsule. Consequently, Nigrosin stains the background, providing a dark field for visualization. A subsequent counterstain with a basic dye, such as crystal violet, which is positively charged, penetrates the capsule and stains the bacterial cell proper. The capsule itself remains unstained due to its non-ionic nature and appears as a clear zone around the stained bacterium.

Experimental Protocol: Nigrosin and Crystal Violet Capsule Staining

Materials:

-

Nigrosin solution (10% w/v)

-

Crystal violet stain (1%)

-

Bacterial culture (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae)

-

Inoculating loop

-

Microscope slides

-

Microscope with oil immersion objective

Procedure:

-

Place a small drop of Nigrosin solution near one end of a clean microscope slide.

-

Aseptically transfer a loopful of the bacterial culture to the drop of Nigrosin and gently mix.

-

Using the edge of a second slide held at a 45° angle, spread the mixture across the first slide to create a thin smear.

-

Allow the smear to air dry completely. Do not heat fix , as this can shrink or destroy the capsule.[1]

-